molecular formula C20H24N2O4S B2932610 3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 887862-23-9

3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2932610
CAS No.: 887862-23-9
M. Wt: 388.48
InChI Key: MYWBUBGETZMGES-UHFFFAOYSA-N
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Description

3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a methoxy group at the 3-position and a tosylated pyrrolidine moiety attached via a methylene bridge. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Tosylated Pyrrolidine: The synthesis begins with the tosylation of pyrrolidine. Pyrrolidine is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine to yield 1-tosylpyrrolidine.

    Attachment of the Benzamide Core: The next step involves the formation of the benzamide core. 3-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-tosylpyrrolidine in the presence of a base like pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the tosyl group.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide or 3-formyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide.

    Reduction: Formation of 3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)aniline.

    Substitution: Formation of derivatives with various functional groups replacing the tosyl group.

Scientific Research Applications

3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide
  • 3-methoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide
  • 3-methoxy-N-((1-benzylpyrrolidin-2-yl)methyl)benzamide

Uniqueness

3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is unique due to the presence of the tosyl group, which imparts distinct chemical reactivity and biological activity. The tosyl group can be selectively modified, allowing for the synthesis of a wide range of derivatives with tailored properties. Additionally, the combination of the methoxybenzamide core and the tosylated pyrrolidine moiety provides a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

3-methoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-8-10-19(11-9-15)27(24,25)22-12-4-6-17(22)14-21-20(23)16-5-3-7-18(13-16)26-2/h3,5,7-11,13,17H,4,6,12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWBUBGETZMGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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